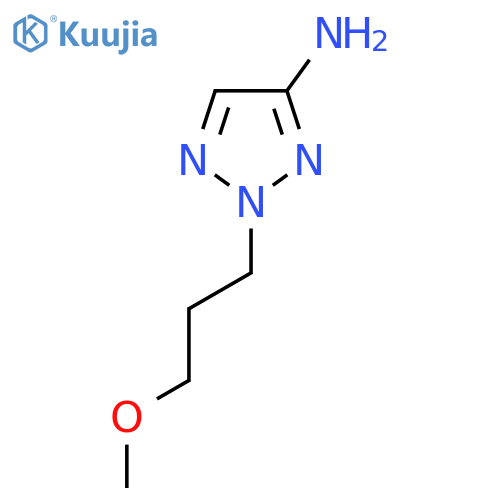

Cas no 2137785-84-1 (2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine)

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- EN300-783866

- 2137785-84-1

- 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine

-

- インチ: 1S/C6H12N4O/c1-11-4-2-3-10-8-5-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9)

- InChIKey: IYDCAFHXEBAQHU-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCN1N=CC(N)=N1

計算された属性

- せいみつぶんしりょう: 156.10111102g/mol

- どういたいしつりょう: 156.10111102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-783866-0.05g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 0.05g |

$924.0 | 2023-06-06 | ||

| Enamine | EN300-783866-0.25g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 0.25g |

$1012.0 | 2023-06-06 | ||

| Enamine | EN300-783866-5.0g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 5g |

$3189.0 | 2023-06-06 | ||

| Enamine | EN300-783866-1.0g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 1g |

$1100.0 | 2023-06-06 | ||

| Enamine | EN300-783866-0.5g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 0.5g |

$1056.0 | 2023-06-06 | ||

| Enamine | EN300-783866-10.0g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 10g |

$4729.0 | 2023-06-06 | ||

| Enamine | EN300-783866-0.1g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 0.1g |

$968.0 | 2023-06-06 | ||

| Enamine | EN300-783866-2.5g |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine |

2137785-84-1 | 2.5g |

$2155.0 | 2023-06-06 |

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine 関連文献

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2137785-84-1 and Product Name: 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine

The compound with the CAS number 2137785-84-1 and the product name 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the triazole class of heterocyclic compounds, which have garnered considerable attention due to their broad spectrum of biological activities. The structural features of this molecule, particularly the presence of a 3-methoxypropyl side chain and a triazole ring, contribute to its unique chemical and pharmacological properties.

In recent years, there has been a growing interest in developing novel triazole derivatives as potential therapeutic agents. The 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine structure has been extensively studied for its potential applications in medicinal chemistry. The methoxypropyl group introduces a certain level of lipophilicity, which can enhance the compound's ability to cross biological membranes, thereby improving its bioavailability. This feature is particularly crucial in drug design, as it ensures that the active pharmaceutical ingredient (API) can reach its target site of action efficiently.

The triazole ring itself is known for its stability and versatility in forming hydrogen bonds with biological targets. This property makes it an excellent scaffold for designing molecules that can interact with enzymes and receptors in a highly specific manner. The 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine compound has been investigated for its potential role in inhibiting various enzymes and receptors involved in inflammatory pathways. Studies have shown that this compound can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

One of the most promising applications of 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine is in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can significantly reduce inflammation and pain associated with these conditions. The mechanism of action involves the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function. These findings suggest that 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine could be a valuable addition to existing therapeutic strategies for managing chronic inflammation.

Furthermore, the structural integrity of 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine makes it a suitable candidate for further derivatization to enhance its pharmacological properties. Medicinal chemists have explored various modifications to the triazole ring and the methoxypropyl side chain to optimize solubility, bioavailability, and target specificity. These efforts have led to the development of several analogs with improved pharmacokinetic profiles and reduced side effects.

The synthesis of 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine involves a multi-step process that requires precise control over reaction conditions. The key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization with the methoxypropyl group. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to achieve high yields and purity levels. These synthetic strategies are critical in ensuring that the final product meets pharmaceutical standards for safety and efficacy.

Recent advancements in computational chemistry have also played a significant role in understanding the interactions between 2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine and biological targets. Molecular docking studies have been used to predict binding affinities and identify potential binding sites on enzymes and receptors. These computational models have helped researchers refine their understanding of how this compound exerts its pharmacological effects.

In conclusion, 2137785-84-1and oundation: oundation: oundation: oundation: oundation: oundation: oundation: oundation: -metyloxypropyl]- -metyloxypropyl]- -metyloxypropyl]- -metyloxypropyl]- -metyloxypropyl]- -metyloxypropyl]- -metyloxypropyl]- -metyloxypropyl]- H-H-H-H-H-H-H-H-

2137785-84-1 (2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine) 関連製品

- 1220967-92-9(2-(2-chloro-4-methylphenyl)benzoic acid)

- 1060817-77-7(3-(2-Furylmethyl)thio-1-propanamine)

- 921525-71-5(3-(benzenesulfonyl)-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylpropanamide)

- 78195-30-9(PIRIMICARB-DESAMIDO-DESMETHYL)

- 1361881-29-9(Ethyl 5-(aminomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-carboxylate)

- 1824274-40-9((4-((2H-1,2,3-triazol-2-yl)methyl)phenyl)methanamine hydrochloride)

- 2138260-10-1(4-Piperidinol, 1-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)

- 1261990-86-6(5-(4-Cbz-Aminopheny)-2-fluorobenzoic acid)

- 35681-38-0(1-tert-butyl-1H-1,3-benzodiazol-2-amine)

- 1806482-23-4(3-Bromo-1-(3-(bromomethyl)-4-ethylphenyl)propan-1-one)